A Technical Guide to 4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Properties, Synthesis, and Therapeutic Context
A Technical Guide to 4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Properties, Synthesis, and Therapeutic Context
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a molecule of significant interest within the broader class of biologically active sulfonamides. We present its chemical identity, structural characteristics derived from single-crystal X-ray diffraction, a detailed synthesis protocol, and an analysis of its potential applications in drug discovery, notably through its structural relationship to known inhibitors of skeletal myosin and as a core fragment in kappa opioid receptor (KOR) antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, foundational understanding of this compound.
Core Chemical and Physical Properties
4-methyl-N-(4-methylbenzyl)benzenesulfonamide is an aromatic sulfonamide characterized by a toluenesulfonyl group bonded to the nitrogen atom of 4-methylbenzylamine. Its core properties are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₁₇NO₂S | [1] |
| Molecular Weight | 289.37 g/mol | Calculated |
| CAS Number | Not explicitly found in cited literature. | - |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not explicitly found. Similar compounds melt in the 115-120 °C range. | - |
| Solubility | Expected to have slight solubility in dichloromethane and chloroform. | Inferred from related compounds |
Synthesis and Mechanistic Overview
The synthesis of the title compound is efficiently achieved via a standard nucleophilic substitution reaction.[1] The most common and direct method involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride.
Reaction Scheme
The reaction proceeds by the nucleophilic attack of the primary amine (4-methylbenzylamine) on the electrophilic sulfur atom of the sulfonyl chloride (p-toluenesulfonyl chloride). A base, such as pyridine, is required to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature methods for synthesizing the title compound.[1]
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To a stirring mixture of 4-methylbenzylamine (5.90 mmol) and pyridine (5.90 mmol) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (5.25 mmol) dropwise under a nitrogen atmosphere.
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Allow the reaction mixture to stir at room temperature for 24 hours.
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Upon completion, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
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Transfer the mixture to a separatory funnel and wash the organic phase with water.
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Combine the aqueous layers and back-extract with an additional 10 mL of dichloromethane.
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Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The final compound can be purified by recrystallization, for example, from a suitable solvent system like ethanol/water, to obtain colorless crystals.
An alternative, environmentally benign synthesis method has also been reported using aqueous potassium carbonate in tetrahydrofuran, which may offer increased reaction rates and yields.[1]
Molecular Structure and Supramolecular Features
The precise three-dimensional structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been elucidated by single-crystal X-ray diffraction, revealing key intramolecular and intermolecular features that govern its solid-state properties.[1]
Molecular Geometry
The geometry around the central sulfur atom is a slightly distorted tetrahedron.[1] The two aromatic rings (the p-tolyl group from the sulfonyl chloride and the p-methylbenzyl group from the amine) are oriented gauche to one another, with a C1—S1—N1—C8 torsion angle of 57.9(2)°.[1]
Key Bond Lengths: [1]
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S=O: ~1.424 - 1.429 Å
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S1—N1: ~1.608 Å
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S1—C1: ~1.764 Å
Crystal Packing and Intermolecular Interactions
In the crystal lattice, the molecules are organized into a three-dimensional network through a combination of hydrogen bonds and C—H⋯π interactions.[1]
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N—H⋯O Hydrogen Bonds: Molecules are linked by N—H⋯O hydrogen bonds, forming ribbon-like structures that run along the b-axis of the crystal.[1]
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C—H⋯π Interactions: These hydrogen-bonded ribbons are further linked into a 3D network by intermolecular C—H⋯π interactions involving one of the aromatic rings.[1]
These well-defined, non-covalent interactions are critical for the stability of the crystal structure and influence the compound's physical properties, such as its melting point and solubility.
Caption: Logical relationship of molecular structure to crystal assembly.
Anticipated Spectroscopic Profile
¹H NMR Spectroscopy
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Aromatic Protons: Two distinct sets of AA'BB' systems are expected for the two para-substituted benzene rings, appearing between ~7.0-7.8 ppm.
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NH Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected, likely in the range of 5-6 ppm. Its chemical shift can be highly dependent on solvent and concentration.
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Benzylic Protons (-CH₂-): A doublet, integrating to 2H, is expected around 4.0-4.3 ppm, coupled to the NH proton.
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Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected around 2.2-2.5 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons: A total of 8 signals would be expected in the aromatic region (~125-145 ppm), accounting for the substituted and unsubstituted carbons of both rings.
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Benzylic Carbon (-CH₂-): A signal is expected around 45-50 ppm.
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Methyl Carbons (-CH₃): Two distinct signals are expected around 20-22 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹, characteristic of a secondary sulfonamide.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1330-1350 cm⁻¹ and a symmetric stretch around 1160-1170 cm⁻¹.
Therapeutic Relevance and Potential Applications
The sulfonamide functional group is a well-established pharmacophore, and compounds containing this moiety are used to treat a wide range of diseases, including bacterial and malarial infections.[1] The specific structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide places it in a therapeutically interesting chemical space.
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Analogue of a Myosin Inhibitor: The title compound is a close structural analogue of N-benzyl-p-toluenesulfonamide (BTS). BTS is a known potent and specific inhibitor of the ATPase activity of skeletal myosin II, a key protein involved in muscle contraction.[1] This structural similarity suggests that 4-methyl-N-(4-methylbenzyl)benzenesulfonamide could be investigated as a probe or lead compound in the study of muscle physiology and related disorders.
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Core Moiety in a KOR Antagonist: The 4-methyl-N-(4-methylbenzyl)benzenesulfonamide scaffold is present as a core structural element in a known potent and selective kappa opioid receptor (KOR) antagonist.[1] KOR antagonists are actively being researched for the treatment of depression, anxiety, and addiction disorders. The established presence of this moiety in a KOR-active compound makes it a valuable building block for the synthesis of new chemical entities targeting this receptor.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is not publicly available. However, based on related sulfonamide compounds, the following general laboratory precautions are advised:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
References
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Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 394–398. Retrieved from [Link]
